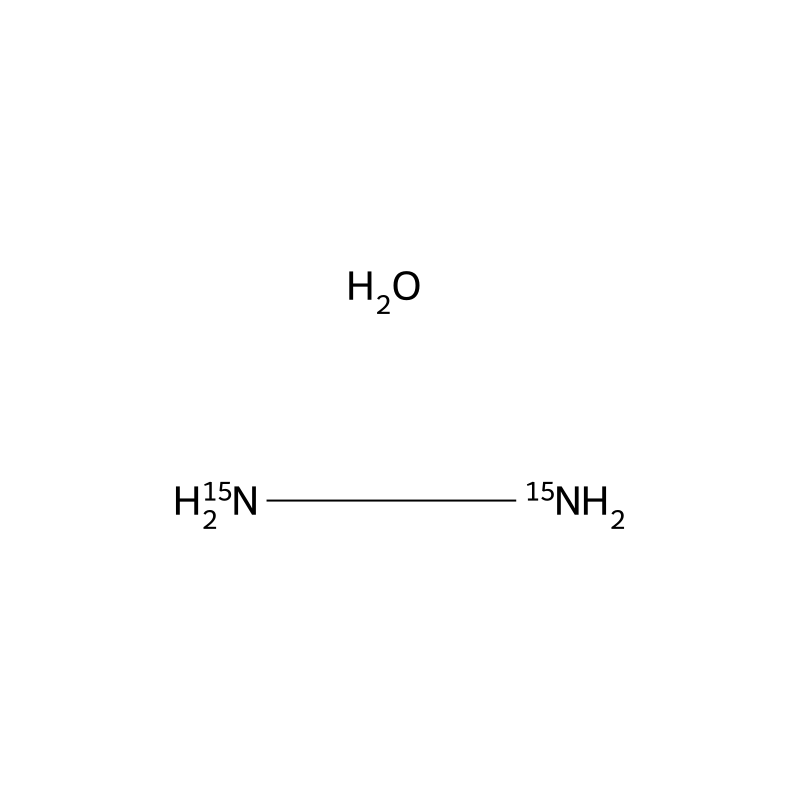

Hydrazine-15N2 monohydrate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Hydrogen Storage and Production:

- Hydrazine-15N2 monohydrate holds promise as a hydrogen carrier due to its high hydrogen content (by weight) compared to other materials. This makes it a potential candidate for developing efficient hydrogen storage and transportation technologies. Researchers are actively exploring methods to decompose hydrazine and release its stored hydrogen for various applications [1].

- Advanced catalysts are being developed to improve the decomposition process. These catalysts enhance the efficiency of hydrogen generation from hydrazine-15N2 monohydrate. Studies have explored catalysts like Ni–Pt/CeO2 nanoparticles loaded on activated carbon and NiPt nanoparticles anchored onto hierarchical nanoporous N-doped carbon [1, ].

Isotopic Labeling:

- The presence of the two Nitrogen-15 (15N) isotopes in Hydrazine-15N2 monohydrate makes it a valuable tool for isotopic labeling in scientific research. Isotopic labeling allows scientists to track the movement and fate of molecules within a system. Hydrazine-15N2 monohydrate can be incorporated into various biomolecules for studying metabolic pathways and other biological processes [].

Other Potential Applications:

- While the focus here is on scientific research, it's important to note that hydrazine-15N2 monohydrate has broader applications. Research into its properties continues, with potential uses in various fields like pharmaceutical development and material science being explored [1].

Hydrazine-15N2 monohydrate is a nitrogen-containing organic compound with the molecular formula H6N2O. It is a stable isotopic variant of hydrazine, where both nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily utilized in research and industrial applications due to its unique isotopic labeling properties, which allow for advanced studies in various fields, including biochemistry and environmental science.

- Reduction Reactions: It can reduce nitro compounds to amines, making it valuable in organic synthesis.

- Formation of Ammonia: When reacted with heavy water, hydrazine-15N2 monohydrate can produce ammonia labeled with nitrogen-15, which is useful for tracer studies in biological systems .

The general reaction can be represented as follows:

The synthesis of hydrazine-15N2 monohydrate typically involves:

- Isotopic Exchange: Reacting standard hydrazine with nitrogen-15 gas under controlled conditions to incorporate the isotope.

- Reaction with Heavy Water: Mixing hydrazine with heavy water to form the monohydrate and facilitate the incorporation of nitrogen-15 into the structure .

These methods ensure high purity and isotopic enrichment necessary for various applications.

Hydrazine-15N2 monohydrate has diverse applications across multiple fields:

- Research: Used extensively in biochemical studies to trace nitrogen pathways.

- Pharmaceuticals: Serves as a reference standard in drug testing and development.

- Environmental Studies: Employed in tracing nitrogen cycles and understanding ecological impacts .

Interaction studies involving hydrazine-15N2 monohydrate focus on its reactivity with various biological molecules. It has been observed that this compound can interact with proteins and nucleic acids, influencing their structure and function. Such studies are crucial for understanding the biochemical pathways affected by hydrazine derivatives in living systems .

Hydrazine-15N2 monohydrate shares similarities with several compounds, particularly other isotopically labeled hydrazines and nitrogen-containing compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydrazine | N2H4 | Commonly used as a reducing agent; not isotopically labeled. |

| Hydrazine Dihydrochloride | N2H4·2HCl | Salt form of hydrazine; used in organic synthesis but lacks isotopic labeling. |

| Hydrazine-14N2 Monohydrate | H6N2O (14N) | Similar structure but uses the more common nitrogen isotope (14N). |

| Nitrogen Trifluoride | NF3 | A gaseous compound used in electronics; lacks the reducing properties of hydrazines. |

Hydrazine-15N2 monohydrate's unique isotopic composition allows it to serve specialized roles in research that are not possible with its non-isotopic counterparts.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard